molecular formula C13H14O2 B182758 5-(4-Methylphenyl)cyclohexane-1,3-dione CAS No. 61888-37-7

5-(4-Methylphenyl)cyclohexane-1,3-dione

Cat. No. B182758
CAS RN: 61888-37-7
M. Wt: 202.25 g/mol
InChI Key: NFJVIBUOAMVFME-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a derivative of cyclohexane-1,3-dione .


Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)cyclohexane-1,3-dione contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones (aliphatic) .


Physical And Chemical Properties Analysis

The melting point of 5-(4-Methylphenyl)cyclohexane-1,3-dione is 176-179°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Cyclohexane-1,3-dione derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, have been synthesized and studied for their potential antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The compounds were synthesized based on the Michael addition reaction. The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy and 1H nuclear magnetic resonance . The in vitro anticancer activity was tested on the MB-231 breast adenocarcinoma cell line .

Results or Outcomes

In silico docking studies showed that the compound had a high binding score and binding interactions with bacterial proteins and breast cancer proteins . The compound showed an LC50 value of 10.31±0.003 μg/ml in the MB-231 cell line .

Conformational Analysis and Optical Activity

Specific Scientific Field

This application is in the field of Organic Chemistry and Computational Chemistry .

Summary of the Application

The stability of cyclohexane derivatives, including “5-(4-Methylphenyl)cyclohexane-1,3-dione”, is investigated using a combination of molecular modeling kits, conformational analysis, computational chemistry, and polarimetry .

Methods of Application or Experimental Procedures

Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also construct cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane using the Avogadro computational chemistry program, optimize the structures, and confirm the lowest energy conformations .

Results or Outcomes

The experiment introduces students to the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules .

Synthesis of Hexahydrobenzo [a] Phenanthridin-4-one Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of hexahydrobenzo [a] phenanthridin-4-one derivatives via condensation with N-arylmethylene-2-naphthylamines .

Methods of Application or Experimental Procedures

The compound is reacted with N-arylmethylene-2-naphthylamines under suitable conditions to form the hexahydrobenzo [a] phenanthridin-4-one derivatives .

Results or Outcomes

The reaction results in the formation of hexahydrobenzo [a] phenanthridin-4-one derivatives .

Preparation of Iodonium Betaine

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of iodonium betaine .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form iodonium betaine .

Results or Outcomes

The reaction results in the formation of iodonium betaine .

Synthesis of Various 2H-Pyrans

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the synthesis of various 2H-pyrans by iodine-catalyzed reactions .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form various 2H-pyrans .

Results or Outcomes

The reaction results in the formation of various 2H-pyrans .

Preparation of Benzophenanthridine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“5-(4-Methylphenyl)cyclohexane-1,3-dione” can be used in the preparation of benzophenanthridine derivatives .

Methods of Application or Experimental Procedures

The compound is reacted under suitable conditions to form benzophenanthridine derivatives .

Results or Outcomes

The reaction results in the formation of benzophenanthridine derivatives .

properties

IUPAC Name

5-(4-methylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVIBUOAMVFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341886
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)cyclohexane-1,3-dione

CAS RN

61888-37-7
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-p-tolyl-but-3-en-2-one stage 1 (4.8 g, 30.0 mmol), following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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